Criasbetaine

Description

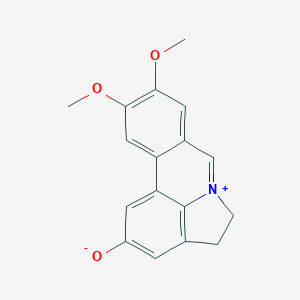

Structure

3D Structure

Properties

CAS No. |

103246-12-4 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

4,5-dimethoxy-9-azoniatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,8,12(16),13-heptaen-14-olate |

InChI |

InChI=1S/C17H15NO3/c1-20-15-6-11-9-18-4-3-10-5-12(19)7-14(17(10)18)13(11)8-16(15)21-2/h5-9H,3-4H2,1-2H3 |

InChI Key |

IYGOTFHCAGRISA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C=[N+]3CCC4=C3C2=CC(=C4)[O-])OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=[N+]3CCC4=C3C2=CC(=C4)[O-])OC |

Other CAS No. |

103246-12-4 |

Synonyms |

criasbetaine |

Origin of Product |

United States |

Chemical Synthesis and Synthetic Methodologies of Criasbetaine

Total Synthesis Approaches to Criasbetaine

The complete synthesis of this compound from simple starting materials has been accomplished, with various strategies being explored to construct its intricate tetracyclic framework.

A notable and successful total synthesis of this compound utilizes the Ziegler-Ullmann reaction as a key step. mdpi.comnih.gov This approach has also been effectively applied to the synthesis of related Amaryllidaceae pyrrolophenanthridinium alkaloids such as tortuosine (B21546) and ungeremine. mdpi.comnih.gov The Ziegler-Ullmann reaction, a modification of the classical Ullmann condensation, is a powerful tool for the formation of biaryl linkages, which are crucial for constructing the phenanthridinium core of this compound. mdpi.comnih.gov

The synthesis typically involves the coupling of two appropriately substituted aromatic rings. One of the key advantages of this strategy is its ability to form sterically hindered biaryl bonds, which can be challenging to achieve with other coupling methods. The reaction is generally mediated by copper, often in a high-boiling point solvent.

A generalized representation of this synthetic approach is presented in the table below, outlining the key stages.

| Step | Description | Key Reagents and Conditions |

| 1 | Preparation of Precursors | Synthesis of two suitably functionalized aromatic precursor molecules. |

| 2 | Ziegler-Ullmann Coupling | Copper-mediated coupling of the two precursors to form the biaryl linkage and construct the core phenanthridinium structure. |

| 3 | Cyclization and Elaboration | Subsequent chemical transformations to complete the pyrrolo-ring and install the final functionalities of the this compound molecule. |

This methodology has proven to be a robust and reliable route for the total synthesis of this compound and its congeners. mdpi.comnih.gov

While the intramolecular Diels-Alder furan (B31954) cycloaddition (IMDAF) is a powerful strategy for the construction of complex polycyclic systems in organic synthesis, its specific application to the total synthesis of this compound has not been extensively reported in the scientific literature. The IMDAF reaction involves the [4+2] cycloaddition of a furan ring (acting as the diene) with a tethered dienophile within the same molecule. This reaction can be a highly efficient method for creating multiple stereocenters and complex ring systems in a single step.

Theoretically, a synthetic route to this compound employing an IMDAF reaction could be envisioned. This would likely involve the synthesis of a precursor molecule containing a furan moiety and a dienophile connected by a suitable linker. Upon heating or catalysis, this precursor would undergo the intramolecular cycloaddition to form a key intermediate, which could then be further elaborated to yield the final this compound structure.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a crucial area of research for exploring the structure-activity relationships of this class of compounds.

The rational design of structural analogues of this compound involves a deep understanding of its chemical structure and biological activity. This process aims to create new molecules with modified properties, such as enhanced efficacy, selectivity, or improved pharmacokinetic profiles. While specific literature on the rational design of this compound analogues is not abundant, general principles of medicinal chemistry can be applied.

Key modifications could include:

Alterations to the substitution pattern on the aromatic rings.

Modification of the quaternary ammonium (B1175870) group.

Changes to the pyrrolidine (B122466) ring system.

The design process often employs computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the potential effects of these modifications before embarking on their synthesis.

The synthesis of modified pyrrolophenanthridinium frameworks, the core structure of this compound, can be achieved through various synthetic strategies. These pathways often build upon the methodologies developed for the total synthesis of the natural product itself.

One of the primary approaches involves adapting the Ziegler-Ullmann reaction strategy. By using different starting materials for the coupling reaction, a wide variety of analogues with different substitution patterns on the phenanthridinium core can be accessed.

Furthermore, other synthetic methods that have been applied to the synthesis of related Amaryllidaceae alkaloids could potentially be adapted for the creation of novel this compound derivatives. These might include strategies based on palladium-catalyzed cross-coupling reactions, radical cyclizations, or other modern synthetic transformations. The development of flexible and efficient synthetic routes to these modified frameworks is essential for the exploration of their chemical and biological properties.

Biosynthetic Pathways and Metabolic Transformations of Criasbetaine

Proposed Biosynthetic Origins of Amaryllidaceae Alkaloids Relevant to Criasbetaine

The foundational steps in the biosynthesis of Amaryllidaceae alkaloids begin with the aromatic amino acids L-phenylalanine and L-tyrosine. nih.govmdpi.comcore.ac.uknih.govuptc.edu.coresearchgate.net These primary metabolites are transformed into key intermediates that then undergo a crucial cyclization event.

Phenolic Coupling Mechanisms

The initial stages of Amaryllidaceae alkaloid biosynthesis involve the conversion of L-phenylalanine and L-tyrosine into two distinct precursor molecules: 3,4-dihydroxybenzaldehyde (B13553) and tyramine, respectively. nih.govmdpi.comcore.ac.uknih.govuptc.edu.coslideshare.net L-phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia (B1221849) lyase (PAL), which then undergoes further hydroxylation reactions catalyzed by cytochrome P450s like cinnamate (B1238496) 4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H), ultimately leading to 3,4-dihydroxybenzaldehyde. mdpi.comcore.ac.uknih.gov Concurrently, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine. mdpi.comnih.gov

These two precursors, 3,4-dihydroxybenzaldehyde and tyramine, condense to form a Schiff base, which is subsequently reduced to norbelladine (B1215549). nih.govmdpi.comcore.ac.ukslideshare.net Norbelladine serves as a central intermediate in the biosynthesis of a vast array of Amaryllidaceae alkaloids. mdpi.comcore.ac.ukslideshare.net A critical step following norbelladine formation is its O-methylation to 4'-O-methylnorbelladine, a reaction catalyzed by norbelladine 4'-O-methyltransferase (N4OMT). nih.govmdpi.comoup.comfrontiersin.org

The subsequent and defining step in the diversification of Amaryllidaceae alkaloids is the intramolecular oxidative phenol (B47542) coupling of 4'-O-methylnorbelladine. nih.govrsc.orgmdpi.comoup.comfrontiersin.orgnih.gov This reaction can occur with different regiospecificities, leading to three main types of carbon-carbon (C-C) bond formation: para-para', para-ortho', and ortho-para'. rsc.orguptc.edu.cooup.comfrontiersin.orgnih.govnih.gov These distinct coupling modes are responsible for the structural diversity observed within the Amaryllidaceae alkaloid family. oup.com

Derivation from Fundamental Alkaloid Nuclei

This compound is classified as a galanthane-like alkaloid or a pyrrolophenanthridinium alkaloid. nih.govwikidata.orgnih.govacs.orgresearchgate.net The diverse structures of Amaryllidaceae alkaloids, including the lycorine (B1675740), crinine, tazettine, and galanthamine (B1674398) types, all arise from the common norbelladine intermediate through these varied oxidative coupling reactions. nih.govrsc.orguptc.edu.coresearchgate.netnih.gov The specific intramolecular phenol coupling pattern dictates the resulting fundamental alkaloid nucleus from which this compound's unique structure is derived. mdpi.comnih.govacs.org

Enzymatic Steps and Regulation in this compound Biosynthesis

While the complete enzymatic pathway for this compound specifically remains an active area of research, general enzymatic steps involved in the broader Amaryllidaceae alkaloid biosynthesis have been identified. Key enzymes include phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase (C4H), and p-coumarate 3-hydroxylase (C3H), which are involved in the phenylpropanoid pathway leading to 3,4-dihydroxybenzaldehyde. mdpi.comcore.ac.uknih.gov Tyrosine decarboxylase (TYDC) is responsible for the production of tyramine. mdpi.comnih.gov

The enzyme norbelladine 4'-O-methyltransferase (N4OMT) catalyzes the methylation of norbelladine to 4'-O-methylnorbelladine. nih.govoup.comfrontiersin.org The crucial oxidative phenol coupling reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes. oup.comfrontiersin.org For instance, CYP96T1 has been characterized for its role in forming the para-para' C-C phenol coupled product, (10bR,4aS)-noroxomaritidine, from 4'-O-methylnorbelladine. frontiersin.org While specific enzymes directly responsible for the later steps leading exclusively to this compound have not been fully elucidated in the provided sources, the general mechanisms of hydroxylation, methylation, and reduction are known to further modify these basic alkaloid skeletons. oup.com

Investigation of Biological Activities and Molecular Mechanisms of Criasbetaine

Preclinical Assessment of Antitumor and Cytotoxic Potential

Criasbetaine has been investigated for its capacity to inhibit tumor growth and induce cytotoxicity in various cellular models, demonstrating its potential as an anticancer agent.

In Vitro Cytotoxicity in Cancer Cell Lines

Early studies have indicated that this compound exhibits significant antitumor activity in vitro. It has been reported to show activity against murine leukemia P-388 and human nasopharyngeal carcinoma KB cell lines. researchgate.netlongdom.orglongdom.org Furthermore, this compound was observed to cause cytolysis of Sarcoma 180 ascites tumor cells. researchgate.netlongdom.orglongdom.org

In a comprehensive NCI 60 cell-line screen, this compound demonstrated cytotoxic activity against SF-268 central nervous system (CNS) cancer cells, with a half-maximal growth inhibitory concentration (GI₅₀) of 4.27 µM. researchgate.net This suggests a selective effect on certain cancer cell types. However, in contrast to some other Amaryllidaceae alkaloids like lycorine (B1675740), this compound has been reported to significantly increase the viability of HaCaT (human keratinocyte) cells, indicating a nuanced or potentially selective cytotoxic profile rather than broad-spectrum toxicity across all cell types. researchgate.netjcu.czresearchgate.net

The observed cytotoxic activities of this compound contribute to the broader understanding of Amaryllidaceae alkaloids as a promising source of anticancer compounds. juniperpublishers.comusm.myresearchgate.net

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cancer Cell Line | Activity/Effect | Quantitative Data (if available) | Reference |

| P-388 (Murine Leukemia) | Significant antitumor activity | Not specified (significant) | researchgate.netlongdom.orglongdom.org |

| KB (Human Nasopharyngeal Carcinoma) | Significant antitumor activity | Not specified (significant) | researchgate.netlongdom.orglongdom.org |

| Sarcoma 180 Ascites Tumor Cells | Cytolysis | Not specified | researchgate.netlongdom.orglongdom.org |

| SF-268 (CNS Cancer) | Cytotoxic activity | GI₅₀ = 4.27 µM | researchgate.net |

| HaCaT (Human Keratinocytes) | Increased viability (contrary effect) | Not specified | researchgate.netjcu.czresearchgate.net |

Cellular Antimitotic Effects

While the Amaryllidaceae family, from which this compound is derived, is recognized for its members possessing antimitotic activities, specific detailed research findings on the direct cellular antimitotic effects of this compound itself are not extensively elaborated in the available literature. Other alkaloids from the same family, such as lycorine and haemanthamine, have been studied for their antimitotic properties, which involve effects on dividing cells. longdom.orgayushvedah.com The broader class of Amaryllidaceae alkaloids has been reported to affect cell cycle progression and inhibit protein synthesis, which are mechanisms often associated with antimitotic action.

Evaluation in In Vitro and In Vivo Preclinical Models

The preclinical evaluation of this compound has primarily involved in vitro models, as detailed in Section 4.1.1, utilizing various cancer cell lines to assess its cytotoxic and antitumor potential. These in vitro studies serve as initial screens to identify compounds with promising biological effects. genscript.comnews-medical.netcreative-biolabs.commdpi.com

While this compound has been reported to cause cytolysis of Sarcoma 180 ascites tumor cells, which might imply an in vivo context, explicit detailed in vivo preclinical studies focusing solely on this compound's efficacy or mechanisms have not been extensively documented in the provided information. researchgate.netlongdom.orglongdom.org Preclinical development typically involves a stepwise approach, moving from in vitro assessments to more complex in vivo animal models to characterize biological responses and potential interactions within a whole organism. genscript.comnews-medical.netcreative-biolabs.commdpi.comnih.gov

Enzyme Inhibitory Activity Studies

Beyond its antitumor properties, this compound has also been investigated for its potential to inhibit key enzymes, particularly cholinesterases.

Butyrylcholinesterase (BChE) Inhibition

In addition to AChE, this compound's potential to inhibit butyrylcholinesterase (BChE) has also been explored. BChE plays a critical role in cholinergic dysfunction associated with Alzheimer's disease. mdpi.comscilit.comresearchgate.net Similar to AChE inhibition studies, this compound was included in evaluations of alkaloids from Zephyranthes carinata. However, trisphaeridine, a narciclasine-type alkaloid, exhibited the lowest IC₅₀ value for BChE inhibition at 33.1 ± 3.6 µg/mL. mdpi.comscilit.comresearchgate.net As with AChE, specific quantitative data on this compound's direct BChE inhibitory activity is not detailed in the provided research findings, indicating that other Amaryllidaceae alkaloids may possess more pronounced cholinesterase inhibitory effects.

Table 2: Enzyme Inhibitory Activity Studies of this compound (as part of alkaloid mixtures/evaluations)

| Enzyme | Activity/Effect | Quantitative Data (if available for this compound) | Most Potent Compound (if this compound not most potent) | Reference |

| Acetylcholinesterase (AChE) | Evaluated | Not specified for this compound alone | Lycoramine (IC₅₀ = 17 ± 0.7 µg/mL) | mdpi.comscilit.comresearchgate.net |

| Butyrylcholinesterase (BChE) | Evaluated | Not specified for this compound alone | Trisphaeridine (IC₅₀ = 33.1 ± 3.6 µg/mL) | mdpi.comscilit.comresearchgate.net |

Modulation of Biological Systems and Pathways

The investigation into this compound's biological activities highlights its capacity to influence cellular and systemic processes, offering insights into its therapeutic potential.

Immunomodulatory Aspects

This compound and the plant extracts containing it have been associated with immunomodulatory effects. Extracts derived from Zephyranthes rosae, a plant known to contain this compound, have been reported to possess immunomodulatory properties. nih.gov Similarly, the genus Crinum, another source of this compound, is recognized for its immunostimulative attributes. researchgate.net Furthermore, this compound is explicitly listed in the Indian Medicinal Plants, Phytochemistry And Therapeutics (IMPPAT) database for its therapeutic uses related to immunomodulation and as an immunostimulant. imsc.res.in This suggests that this compound may play a role in altering or stimulating immune responses.

Potential as Growth-Inhibitory Factor

This compound has demonstrated significant potential as a growth-inhibitory factor, particularly against various cancer cell lines. Studies have shown its notable anti-tumor activity in vitro, leading to the cytolysis of sarcoma 180 ascites tumor cells. researchgate.netlongdom.org

Detailed research findings indicate this compound's efficacy against specific cancer systems:

It exhibited significant activity against P-388 (murine leukemia) and KB (human epidermoid carcinoma of nasopharynx) cell lines. researchgate.netlongdom.orglongdom.orgnih.gov

In a study focused on skin cancer management, this compound, among other pure alkaloids, was found to reduce the viability of HaCaT cells (human keratinocytes) at low concentrations, ranging from 1.25 to 20 µg/ml. jcu.cz This directly illustrates its growth-inhibitory effect on human cells.

The observed growth-inhibitory effects position this compound as a compound with considerable interest for further investigation into its mechanisms of action in inhibiting cell proliferation.

Summary of Growth-Inhibitory Activities of this compound

| Target Cell Line/System | Observed Activity | Reference |

| Sarcoma 180 ascites | Significant anti-tumor activity, cytolysis | researchgate.netlongdom.org |

| P-388 | Significant activity (anti-tumor) | researchgate.netlongdom.orglongdom.org |

| KB | Significant activity (anti-tumor, human epidermoid carcinoma of nasopharynx) | researchgate.netlongdom.orglongdom.org |

| HaCaT (human keratinocytes) | Reduced cell viability (1.25–20 µg/ml) | jcu.cz |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Criasbetaine

Elucidation of Key Structural Features for Biological Activity

Criasbetaine (PubChem CID: 128297) is classified as a betaine-type Amaryllidaceae alkaloid, a class of natural products known for diverse biological activities researchgate.netunisza.edu.myscispace.comresearchgate.net. It has been isolated from plants such as Crinum asiaticum and Zephyranthes species researchgate.netunisza.edu.myub.eduiitbhu.ac.inresearchgate.netresearchgate.net.

General SAR studies on related crinane alkaloids, which share structural similarities with this compound within the Amaryllidaceae family, have identified certain structural requirements for their cytotoxic potential. For instance, an alpha-ethano bridge, along with the presence of methoxy (B1213986) or hydroxyl groups at the C-3 position, and specific small substituents (like H or OH) at C-11, are noted to be important. A C-1 to C-2 double bond can also modulate apoptosis-inducing activity within this alkaloid class researchgate.net.

Regarding its reported acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, this compound is typically listed among various Amaryllidaceae alkaloids evaluated for these effects researchgate.netresearchgate.netsciforum.netmdpi.commdpi.comnih.govtaylorandfrancis.comnih.gov. While its inclusion in these studies suggests that its core alkaloid scaffold contributes to these activities, specific detailed elucidation of the key structural features unique to this compound responsible for its anti-tumor or cholinesterase inhibitory effects is not extensively detailed in the available literature.

Impact of Functional Group Modifications on Potency and Selectivity

The systematic modification of functional groups is a cornerstone of SAR studies, allowing researchers to probe their interactions with biological targets and assess their relevance to binding, including hydrogen bonds, hydrophobic, or polar interactions winona.edudrugdesign.org. This process helps in understanding how changes to a molecule's structure affect its potency and selectivity mdpi.comtaylorandfrancis.com.

While general principles of SAR emphasize that the nature, position, number, and electron-donating or -withdrawing effects of substituents can significantly influence biological activity mdpi.complos.org, specific studies detailing the impact of functional group modifications to this compound itself or its direct synthetic analogues on its potency and selectivity are not explicitly available in the provided research findings. Most discussions on functional group modifications refer to other compound classes or broader alkaloid families rather than specific, quantitative data for this compound.

Computational Approaches to SAR/QSAR Modeling for this compound and Analogues

Computational chemistry plays a significant role in modern drug discovery, enabling the prediction of molecular interactions and biological activities through various modeling techniques researchgate.netnsps.org.ng.

Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely applied computational approaches in the study of Amaryllidaceae alkaloids, including this compound, particularly in the context of their cholinesterase inhibitory potential peerj.comresearchgate.netresearchgate.netsciforum.netmdpi.commdpi.comnih.govmdpi.comnih.govnih.gov.

Ligand-based SAR studies, such as pharmacophore modeling, identify the essential 3D features of a ligand required for its biological activity, often derived from a set of known active compounds mdpi.com. For AChE inhibitors, 3D-QSAR pharmacophore models have been built using diverse structural scaffolds, which may include Amaryllidaceae alkaloids like this compound in their datasets mdpi.com. These models aim to identify common features responsible for enzyme inhibition.

Target-based approaches, such as molecular docking, predict the preferred orientation of a ligand within a protein binding site and estimate its binding affinity mdpi.compeerj.comunisza.edu.myresearchgate.netmdpi.comnih.govmdpi.comnsps.org.ngnih.govnih.govdiscoveryjournals.orguran.ua. While this compound is mentioned as an alkaloid evaluated for AChE and BChE inhibition, specific molecular docking results detailing its precise binding modes, key interacting amino acid residues, or calculated binding energies for this compound are not explicitly provided in the search results. However, general molecular docking studies for AChE inhibitors have revealed interactions with key amino acid residues like Trp84, Phe330 (catalytic anionic site), Trp279 (peripheral anionic site), and Gly118, Gly119, Ala201 (oxyanion hole) nih.gov.

QSAR models establish correlations between a compound's structural descriptors (e.g., physicochemical properties, topological indices) and its biological activity peerj.comresearchgate.netnih.govnih.gov. These models can then be used to predict the activity of new, untested compounds.

Computational Chemistry and Molecular Modeling of Criasbetaine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking simulations are computational methods used to predict the preferred orientation of a ligand (like Criasbetaine) when bound to a protein target. This technique aims to characterize the binding behavior of small molecules with drug targets, providing insights into their potential pharmacological activities. unisza.edu.my For this compound, molecular docking studies have been employed to investigate its interactions with various enzymes, including Cyclooxygenase (COX) and Acetylcholinesterase (AChE). discoveryjournals.orgresearchgate.netsemanticscholar.orgsciforum.netresearchgate.net

In a study investigating the inhibition of Cyclooxygenase (COX) enzymes, this compound was among several alkaloids from Crinum asiaticum subjected to molecular docking against COX-1 and COX-2. The docking scores, often represented as binding energies (e.g., ChemPLP score), indicate the stability and affinity of the ligand-protein complex. For instance, in one study, this compound exhibited a ChemPLP score that was generally higher (less favorable binding) compared to a reference compound like celecoxib (B62257) for COX-2, but more favorable than paracetamol and aspirin. semanticscholar.org

Table 1: Representative Molecular Docking Scores for this compound and Reference Ligands against COX Enzymes

| Compound | Target Enzyme | Docking Score (ChemPLP, kcal/mol) | Reference Ligand (Score) | Source [Index] |

| This compound | COX-2 | (Value not explicitly stated, but compared) | Celecoxib (less favorable than) | semanticscholar.org |

| This compound | COX-1 | (Value not explicitly stated, but compared) | Aspirin/Paracetamol (more favorable than) | semanticscholar.org |

| Lycobetaine | COX-2 | -87.3991 | Celecoxib (more stable/better affinity) | semanticscholar.org |

This compound has also been mentioned in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, a common pharmacological target for Amaryllidaceae alkaloids. researchgate.netsciforum.netresearchgate.net Molecular docking in such cases would predict how this compound fits into the active site of these enzymes and forms interactions.

Ligand-Protein Interaction Visualization

Following molecular docking simulations, visualization tools (e.g., Chimera software) are used to analyze the predicted binding poses of this compound within the target protein's active site. unisza.edu.my This visualization allows researchers to identify key interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking interactions between this compound and specific amino acid residues of the protein. Understanding these interactions is crucial for elucidating the molecular mechanism of action and for rational drug design. For example, in studies involving other alkaloids, the simulation of molecules on crystal structures (e.g., 4EY6 for human AChE) theoretically showed different interactions with the active site compared to known inhibitors. researchgate.net While specific interaction details for this compound were not found, the general principle applies: visualizing these interactions helps explain the observed binding affinity and guides modifications to improve potency or selectivity.

Prediction of Pharmacological Properties via Computational Tools

Computational tools extend beyond docking to predict various pharmacological properties of compounds like this compound, aiding in early drug discovery. These tools can assess parameters such as drug-likeness, absorption, distribution, metabolism, and excretion (ADME) properties. For instance, online web servers like SwissADME are commonly used to investigate compounds for drug-likeness, often based on rules like Lipinski's Rule of Five. unisza.edu.my Compounds that pass these criteria are considered to have a higher chance of progressing through the drug discovery pipeline. unisza.edu.my While specific ADME predictions for this compound were not detailed in the search results, the general application of such tools to natural compounds, including those from Crinum jagus (a related species), has been highlighted to cut down on the time and cost associated with drug discovery. unisza.edu.my

Ab Initio and Density Functional Theory (DFT) Studies of this compound

Conformational Analysis and Energetic Profiles

Conformational analysis using DFT involves exploring the various possible three-dimensional arrangements (conformers) of this compound and calculating their relative energies. This helps identify the most stable (lowest energy) conformers, which are often the biologically active forms. DFT calculations can map the potential energy surface of the molecule, revealing energy barriers between different conformations. This is crucial for understanding molecular flexibility and how it might adapt to a binding site. For Amaryllidaceae alkaloids, DFT calculations of chemical shifts have been performed to assist in assigning planar structures and establishing relative and absolute configurations, highlighting the utility of DFT in structural elucidation. researchgate.net While specific conformational analyses for this compound were not detailed, such studies would involve optimizing its molecular geometry at various levels of theory (e.g., B3LYP/6-31G* or higher basis sets) to determine the most energetically favorable structures.

Electrostatic Potential Distribution Studies

Electrostatic Potential (ESP) maps, derived from DFT calculations, visualize the charge distribution around a molecule. These maps indicate regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential, which are critical for understanding how a molecule interacts with other charged or polar species, such as amino acid residues in a protein's active site. Regions of high negative potential often correspond to sites susceptible to electrophilic attack or hydrogen bond acceptors, while positive regions indicate potential hydrogen bond donors or sites for nucleophilic attack. DFT studies have been used to analyze the stability, polarizability, and hardness of molecules, which are directly related to their electrostatic potential and reactivity. nih.gov For this compound, an alkaloid with nitrogen and oxygen atoms, ESP maps would reveal the distribution of electron density around these heteroatoms, providing insights into its potential for forming specific interactions (e.g., hydrogen bonding, salt bridges) with biological targets.

In Silico Profiling for Drug Discovery and Development

In silico profiling encompasses a broad range of computational techniques used to predict and analyze the properties of chemical compounds relevant to drug discovery and development. For this compound, given its reported anti-tumor activities and classification as an alkaloid, in silico profiling would involve a multi-faceted approach. wikidata.orgjuniperpublishers.comunisza.edu.my

This profiling typically includes:

Target Prediction: Identifying potential biological targets based on the compound's structure.

Pharmacophore Modeling: Developing models that represent the essential features of this compound required for its biological activity, which can then be used to screen large databases for new lead compounds.

ADME/Tox Prediction: Predicting absorption, distribution, metabolism, excretion, and toxicity profiles to filter out compounds with unfavorable properties early in the discovery process. While direct toxicity information is excluded from this article, ADME properties are crucial for drug development. Computational tools are increasingly deployed to predict these pharmacological properties, significantly streamlining the drug discovery process. unisza.edu.my

Virtual Screening: Using computational methods to screen large libraries of compounds against a specific target or for a desired property, which can identify novel scaffolds similar to this compound.

Molecular Dynamics Simulations: Performing simulations that track the time-dependent behavior of this compound interacting with its target, providing insights into binding stability and conformational changes.

The application of in silico methods, including molecular docking, DFT, and broader profiling, is essential for accelerating the identification and optimization of natural compounds like this compound as potential drug candidates. unisza.edu.myresearchgate.netsmujo.id These computational approaches provide valuable insights into the compound's structure-activity relationships, guiding further experimental validation and development.

Analytical Methodologies for Criasbetaine Research

Extraction and Isolation Techniques from Natural Sources

The initial and pivotal step in Criasbetaine research involves its extraction from plant sources, primarily from various species of the Amaryllidaceae family, such as Crinum asiaticum and Zephyranthes carinata. researchgate.netnih.gov The overarching goal is to efficiently liberate this compound from the complex plant matrix while minimizing degradation and preserving its native chemical structure.

Solvent-based extraction is the foundational method for isolating this compound and other Amaryllidaceae alkaloids. The choice of solvent is paramount and is dictated by the polarity of this compound and its effective solubilization.

Typically, the dried and powdered plant material, often the bulbs or aerial parts, is subjected to exhaustive extraction with polar solvents. researchgate.net Methanol and ethanol are frequently employed due to their ability to efficiently extract a broad range of alkaloids. researchgate.netwiley.com The extraction process can be performed at room temperature over an extended period or accelerated using methods like Soxhlet extraction, microwave-assisted extraction, or ultrasound-assisted extraction to enhance efficiency and reduce extraction time. nih.gov

Following the initial solvent extraction, a crucial acid-base partitioning step is often implemented to selectively separate the alkaloids, including this compound, from other lipophilic and neutral compounds. researchgate.net The crude extract is acidified, typically with sulfuric acid, to protonate the nitrogenous alkaloids, rendering them water-soluble. researchgate.net This acidic aqueous phase is then washed with a non-polar solvent, such as ethyl acetate or chloroform, to remove pigments, fats, and other non-alkaloidal impurities. researchgate.net Subsequently, the aqueous layer is basified, often with ammonia (B1221849), to a pH of 9.5–10.0. researchgate.net This deprotonates the alkaloids, making them soluble in organic solvents. A final extraction with a solvent like chloroform then yields an enriched alkaloid fraction containing this compound. researchgate.net

Table 1: Common Solvents and Reagents in this compound Extraction

| Solvent/Reagent | Purpose | Stage of Use |

| Methanol/Ethanol | Primary extraction of alkaloids from plant material. | Initial Extraction |

| Sulfuric Acid (e.g., 2%) | Acidification of the extract to protonate alkaloids. | Acid-Base Partitioning |

| Ethyl Acetate/Chloroform | Removal of non-alkaloidal impurities. | Acid-Base Partitioning |

| Ammonia (e.g., 25%) | Basification of the aqueous layer to deprotonate alkaloids. | Acid-Base Partitioning |

| Chloroform | Extraction of the free-base alkaloids. | Acid-Base Partitioning |

Following the initial extraction and partitioning, the enriched alkaloid fraction undergoes further purification using various chromatographic techniques to isolate this compound in a pure form. The selection of the chromatographic method is based on the physicochemical properties of this compound and the nature of the remaining impurities.

Column Chromatography (CC) is a fundamental purification technique. Silica gel is a commonly used stationary phase, and a mobile phase consisting of a gradient of solvents, such as chloroform and methanol, is employed to separate the alkaloids based on their polarity. researchgate.net Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

Size-Exclusion Chromatography , often utilizing Sephadex LH-20 as the stationary phase with methanol as the mobile phase, is another effective method for purifying this compound. researchgate.net This technique separates molecules based on their size, effectively removing high and low molecular weight impurities.

Preparative Thin-Layer Chromatography (pTLC) can be used for the final purification of small quantities of this compound, yielding a highly pure compound suitable for spectroscopic analysis.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the complete chemical structure.

¹H NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals are all indicative of the molecular structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals indicate the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl).

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HR-MS) is particularly valuable as it can determine the molecular formula of the compound with high accuracy.

The fragmentation pattern of this compound in the mass spectrometer provides crucial structural information. In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions are analyzed to deduce the structure of different parts of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used for the analysis of Amaryllidaceae alkaloids. rsc.org In GC-MS analysis, the alkaloid extract is separated into its individual components in the gas chromatograph before each component enters the mass spectrometer for detection and identification. The mass spectrum of this compound obtained from GC-MS analysis, characterized by its molecular ion peak and specific fragmentation pattern, serves as a chemical fingerprint for its identification. rsc.org

Advanced Analytical Techniques for Trace Analysis and Quantification

For the sensitive detection and precise quantification of this compound in complex biological matrices, advanced hyphenated analytical techniques are employed. These methods offer high selectivity, sensitivity, and throughput, making them ideal for metabolomic studies, pharmacokinetic research, and the quality control of herbal products.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iterations, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS) , are the premier techniques for the trace analysis and quantification of Amaryllidaceae alkaloids, including this compound. nih.govresearchgate.net These methods couple the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.

In a typical LC-MS/MS workflow, the sample extract is first separated on a chromatographic column, and then the eluent is introduced into the mass spectrometer. The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. This provides a very high degree of selectivity and sensitivity, allowing for the accurate quantification of this compound even at very low concentrations in complex mixtures. These advanced techniques are invaluable for understanding the distribution and concentration of this compound in different plant tissues and for various biochemical and pharmacological studies. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers design experiments to isolate and characterize Criasbetaine in complex mixtures?

- Methodological Answer : Employ chromatographic techniques (e.g., HPLC or GC-MS) coupled with spectroscopic methods (NMR, FTIR) to isolate and identify this compound. Ensure purity validation via melting point analysis and elemental composition verification. For quantification, develop calibration curves using synthetic standards .

- Experimental Design Tip : Use spiked samples to test recovery rates and validate method accuracy. Include negative controls to rule out contamination .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis?

- Methodological Answer : Document reaction conditions (temperature, pH, solvent ratios) and catalyst concentrations rigorously. Use kinetic studies to optimize reaction time and yield. Validate reproducibility by replicating experiments across independent labs and comparing spectral data (e.g., H/C NMR) .

- Data Validation : Cross-reference results with existing literature and report deviations (e.g., unexpected byproducts) in supplemental materials .

Advanced Research Questions

Q. How can contradictory findings about this compound’s thermodynamic stability be resolved?

- Methodological Answer : Perform differential scanning calorimetry (DSC) under varied conditions (e.g., humidity, pressure) to assess stability. Compare results with computational models (DFT or MD simulations) to identify discrepancies between experimental and theoretical data .

- Data Contradiction Analysis : Use meta-analysis frameworks to evaluate systemic biases in prior studies (e.g., solvent purity, calibration errors) .

Q. What advanced techniques are suitable for probing this compound’s interaction with biological macromolecules?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For structural insights, employ cryo-EM or X-ray crystallography. Validate findings with in silico docking studies (e.g., AutoDock Vina) .

- Hypothesis Testing : Formulate competing hypotheses (e.g., competitive vs. allosteric binding) and design knockout experiments to test mechanistic models .

Methodological and Analytical Frameworks

Q. How should researchers address gaps in the literature on this compound’s environmental fate?

- Methodological Answer : Conduct longitudinal ecotoxicological studies using LC-MS/MS to track degradation products. Apply the PICO framework (Population: ecosystems; Intervention: this compound exposure; Comparison: control sites; Outcome: biomarker changes) to structure hypotheses .

- Data Synthesis : Use systematic review tools (PRISMA guidelines) to aggregate fragmented data and identify understudied pathways .

Q. What strategies ensure ethical and statistically robust data collection in this compound studies?

- Methodological Answer : Adopt stratified sampling to account for variability in biological replicates. Pre-register study protocols (e.g., on Open Science Framework) to minimize bias. For ethical compliance, disclose conflicts of interest and obtain third-party validation for toxicity data .

- Statistical Rigor : Use ANOVA for multi-group comparisons and Bayesian inference for small-sample studies. Report effect sizes and confidence intervals .

Data Reporting and Publication Standards

Q. How can researchers ensure their this compound studies meet journal reproducibility criteria?

- Methodological Answer : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw datasets (e.g., spectral libraries, chromatograms) in supplemental materials and cite public repositories (e.g., Figshare, Zenodo) .

- Journal Compliance : Adhere to guidelines for compound characterization (e.g., reporting values in TLC, HRMS data) and avoid redundant descriptions of established protocols .

Q. What are the best practices for addressing peer-review critiques of this compound research?

- Methodological Answer : Use a rebuttal matrix to categorize reviewer comments (e.g., methodological, analytical) and address each systematically. For contested results, perform additional experiments (e.g., dose-response curves) or provide meta-evidence from prior studies .

- Transparency : Disclose limitations (e.g., sample heterogeneity) and propose follow-up studies to resolve uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.